molecular formula C9H11ClO2 B13291347 2-(2-Chloro-6-methoxyphenyl)ethan-1-ol

2-(2-Chloro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13291347
M. Wt: 186.63 g/mol
InChI Key: LAXKHVFCNHONMB-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)ethan-1-ol is a chiral benzyl alcohol derivative of high interest in organic synthesis and pharmaceutical research. This compound features a chlorinated and methoxy-substituted aromatic ring, making it a valuable scaffold for constructing more complex molecules. Its structure suggests potential as a key intermediate in developing active pharmaceutical ingredients (APIs), similar to other chlorinated and methoxylated phenyl ethanol derivatives used in medicinal chemistry . Researchers can utilize this compound in various transformations; the hydroxyl group can undergo oxidation, acylation, or alkylation, while the aromatic chloride presents an opportunity for metal-catalyzed cross-coupling reactions to create novel chemical entities. This chemical is strictly for research use and is not intended for diagnostic or therapeutic applications. Please note that the specific applications, mechanism of action, and research value mentioned are based on its structural features and the profile of analogous compounds, as direct studies on this exact molecule were not identified. For precise handling, safety, and specifications, please refer to the product's Certificate of Analysis (CoA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(2-chloro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4,11H,5-6H2,1H3

InChI Key

LAXKHVFCNHONMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CCO

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-(2-Chloro-6-methoxyphenyl)ethan-1-ol and Analogues

The principal synthetic approaches to the target molecule and its structural analogues originate from the corresponding acetophenone (B1666503) derivative, 2-chloro-6-methoxyacetophenone. These methods focus on the reduction of the ketone functionality.

Reduction of the carbonyl group in 2-chloro-6-methoxyacetophenone is the most direct method to obtain this compound. The choice of reducing agent and catalytic system dictates the stereochemical outcome of the reaction, yielding either a racemic mixture or a specific enantiomer.

Catalytic hydrogenation represents a fundamental method for the reduction of ketones to secondary alcohols. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the conversion of 2-chloro-6-methoxyacetophenone, heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are typically employed in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The reaction proceeds via the addition of hydrogen across the carbonyl double bond, leading to the formation of the desired secondary alcohol. This standard method typically results in the racemic form of this compound.

Table 1: Representative Conditions for Catalytic Hydrogenation

ComponentExampleRole
Substrate 2-Chloro-6-methoxyacetophenoneKetone Precursor
Catalyst 10% Palladium on Carbon (Pd/C)Heterogeneous Catalyst
Hydrogen Source Hydrogen Gas (H₂)Reducing Agent
Solvent EthanolReaction Medium
Product This compoundSecondary Alcohol

Reduction-Based Approaches

Asymmetric Transfer Hydrogenation for Enantiomeric Purity

For the synthesis of enantiomerically pure alcohols, asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized technique. sigmaaldrich.comrsc.org This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine (FA/TEA) mixture. soton.ac.uk The key to enantioselectivity is a chiral catalyst, most commonly a ruthenium(II) complex coordinated with a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). sigmaaldrich.comsoton.ac.uk

When 2-chloro-6-methoxyacetophenone is subjected to ATH conditions with a catalyst like RuCl(p-cymene)[(S,S)-TsDPEN], the hydrogen is transferred stereoselectively to the carbonyl face, yielding the corresponding (R)- or (S)-enantiomer of this compound in high enantiomeric excess (ee). sigmaaldrich.com The choice of the ligand's chirality ((R,R) or (S,S)) determines which enantiomer of the alcohol is produced.

Table 2: Typical Components for Asymmetric Transfer Hydrogenation (ATH)

ComponentExamplePurposeExpected Outcome
Substrate 2-Chloro-6-methoxyacetophenoneProchiral KetoneHigh Conversion
Catalyst Ru(II)/TsDPEN ComplexChiral CatalystHigh Enantioselectivity
Hydrogen Donor Formic Acid/Triethylamine (5:2)Source of HydrideFormation of Alcohol
Solvent Dichloromethane (B109758) or AcetonitrileReaction Medium-
Product (R)- or (S)-2-(2-Chloro-6-methoxyphenyl)ethan-1-olEnantiopure Alcohol>95% ee
Chemical Reduction Methods for Racemic Synthesis

The racemic synthesis of this compound is readily accomplished using chemical hydride reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is the most common reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. youtube.comorganic-chemistry.org The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, where the NaBH₄ provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. youtube.com A subsequent workup with water or dilute acid protonates the resulting alkoxide to give the final alcohol product. While highly effective, this method does not control stereochemistry and thus produces an equal mixture of both enantiomers (a racemic mixture). masterorganicchemistry.com

Table 3: Common Reagents for Racemic Chemical Reduction

ReagentSolventKey Characteristics
Sodium Borohydride (NaBH₄) Methanol, EthanolHighly selective for carbonyls, mild, easy to handle. organic-chemistry.org
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran, Diethyl EtherMore powerful, less selective (reduces esters, amides), requires anhydrous conditions.

Aldehyde Intermediate Routes

An alternative synthetic strategy begins with the corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde. This approach involves a carbon-carbon bond-forming reaction to introduce the second carbon atom of the ethan-1-ol side chain. This is typically achieved through the use of organometallic reagents.

A standard method involves the Grignard reaction, where the aldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group adds to the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a new carbon-carbon single bond. The intermediate is a magnesium alkoxide salt, which upon aqueous acidic workup (e.g., with ammonium (B1175870) chloride or dilute HCl), is protonated to yield the final product, this compound. As with standard chemical reduction, this route produces a racemic alcohol.

Modern synthetic chemistry has seen the emergence of photochemical and organocatalytic methods for constructing complex molecules under mild conditions. While a specific, established photochemical route for the direct synthesis of this compound is not prominently documented, the principles of photoredox catalysis offer potential strategies.

For instance, dual nickel/photoredox-catalyzed methodologies have been developed for the cross-coupling of aryl halides with other molecules to form C-C bonds. organic-chemistry.org One could envision a reductive cross-coupling of an aryl halide precursor with a two-carbon building block. Another approach involves the photoredox-catalyzed generation of radicals from α-hydroxyalkyltrifluoroborates, which are then coupled with aryl halides to directly synthesize secondary benzylic alcohols. nih.gov These advanced methods often utilize an iridium or ruthenium-based photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates. nih.govacs.org Although these represent cutting-edge techniques, their application to the synthesis of this specific target molecule would require further research and development.

Biocatalytic Synthesis of this compound and Analogues

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering environmentally benign reaction conditions and high stereoselectivity. The synthesis of this compound and its analogues can be effectively achieved through enzymatic and microbial methods.

Enzymatic Ketoreductase-Catalyzed Reductions

The asymmetric reduction of the corresponding ketone, 2-chloro-1-(2-chloro-6-methoxyphenyl)ethanone, is a direct route to this compound. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, making them ideal for this transformation. While specific studies on the enzymatic reduction of 2-chloro-1-(2-chloro-6-methoxyphenyl)ethanone are not extensively documented, the successful reduction of analogous halogenated acetophenones provides a strong precedent for this approach.

For instance, the enantioselective reduction of various chloro-substituted acetophenones has been demonstrated using ketoreductases from different microbial sources. These enzymes often exhibit high conversion rates and excellent enantiomeric excess (e.e.). The substrate scope of many ketoreductases includes a variety of aryl ketones, suggesting that 2-chloro-1-(2-chloro-6-methoxyphenyl)ethanone would be a viable substrate.

Table 1: Examples of Ketoreductase-Catalyzed Reduction of Analogous Chloroacetophenones

Substrate Biocatalyst (Source) Product Conversion (%) Enantiomeric Excess (e.e., %)
2-Chloroacetophenone Lactobacillus kefir ADH (S)-1-(2-Chlorophenyl)ethanol >99 >99 (S)
4-Chloroacetophenone Rhodococcus ruber ADH (R)-1-(4-Chlorophenyl)ethanol >99 >99 (R)

This table presents data for analogous compounds to illustrate the potential of ketoreductase-catalyzed reductions for the synthesis of this compound.

Microbial Biotransformations of Halogenated Precursors

Whole-cell microbial biotransformations offer an alternative to using isolated enzymes, providing a more cost-effective and robust system as the cofactor regeneration is handled by the cell's metabolism. Various microorganisms, including bacteria and yeasts, have been shown to effectively reduce halogenated acetophenones. nih.gov

Strains of Yarrowia lipolytica have been investigated for their ability to biotransform acetophenone and its halogenated derivatives. nih.govresearchgate.net These studies have shown that the position and nature of the halogen substituent can influence the enantioselectivity and conversion rates of the reduction. nih.gov For example, the reduction of different bromoacetophenones by Yarrowia lipolytica resulted in the formation of the corresponding (R)-alcohols with varying degrees of enantiomeric excess. nih.gov This suggests that screening a variety of microbial strains would be a crucial step in developing a biotransformation process for this compound.

Furthermore, some bacterial strains, such as those from the genera Arthrobacter and Micrococcus, have been identified that can degrade chlorinated acetophenones. asm.org While degradation is generally undesirable for synthesis, understanding these metabolic pathways can be crucial for selecting or engineering strains that favor reduction over degradation.

Table 2: Microbial Biotransformation of Halogenated Acetophenone Analogues

Substrate Microorganism Product Conversion (%) Enantiomeric Excess (e.e., %)
4-Chloroacetophenone Geotrichum candidum (S)-1-(4-Chlorophenyl)ethanol 95 >99 (S)
2'-Bromoacetophenone Yarrowia lipolytica (R)-1-(2-Bromophenyl)ethanol 85 92 (R)

This table provides examples of microbial biotransformations of analogous compounds, highlighting the potential for synthesizing this compound via this method.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency and scalability of the synthesis of this compound, advanced techniques such as continuous flow synthesis and rigorous optimization of reaction conditions are employed.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. The synthesis of substituted phenylethanols, a class of compounds to which this compound belongs, is well-suited for continuous flow applications.

While specific continuous flow synthesis of this compound has not been detailed in the literature, the principles have been applied to the synthesis of various fine chemicals and active pharmaceutical ingredients. nih.govrsc.org A typical setup would involve pumping a solution of the precursor ketone, 2-chloro-1-(2-chloro-6-methoxyphenyl)ethanone, and a reducing agent through a heated or cooled reactor coil. The product stream would then be collected, and the desired alcohol isolated. For biocatalytic reductions, immobilized enzymes or whole cells can be packed into a column reactor, allowing for continuous conversion of the substrate.

The benefits of this approach include precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction conditions is critical for maximizing the yield and purity of this compound. This involves studying the effect of various parameters on the reaction outcome.

For chemical reductions, key parameters to optimize include:

Reducing agent: Screening different reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and their stoichiometry.

Solvent: Evaluating the effect of different solvents on reaction rate and selectivity.

Temperature: Determining the optimal temperature to ensure complete conversion while minimizing side reactions.

Reaction time: Monitoring the reaction progress to identify the point of maximum yield.

In biocatalytic reductions, the optimization process is more complex and involves:

Enzyme/Microorganism selection: Screening a library of ketoreductases or microbial strains for high activity and stereoselectivity towards the substrate.

pH and Temperature: Determining the optimal pH and temperature for enzyme activity and stability.

Cofactor regeneration: Implementing an efficient system for regenerating the nicotinamide (B372718) cofactor (NADH or NADPH) required by the ketoreductase.

Substrate and product inhibition: Investigating and mitigating any inhibitory effects of the substrate or product on the biocatalyst.

A study on the asymmetric bioreduction of a fluorinated ketone analogue, 2-chloro-1-(3,4-difluorophenyl)ethanone, demonstrated that the addition of a deep eutectic solvent as a co-solvent could significantly enhance the biocatalytic efficiency. researchgate.net By optimizing parameters such as pH, temperature, and co-solvent concentration, a high yield (95.9%) and excellent enantiomeric excess (>99%) were achieved. researchgate.net

Table 3: Parameters for Optimization in the Synthesis of Aryl Ethanols

Parameter Chemical Synthesis Biocatalytic Synthesis
Catalyst/Reagent Type and loading of reducing agent Enzyme or whole-cell concentration
Solvent/Medium Polarity, aprotic/protic Aqueous buffer, co-solvents, pH
Temperature -20 °C to 100 °C 20 °C to 40 °C
Time Minutes to hours Hours to days

| Additives | Lewis acids, phase transfer catalysts | Cofactors, nutrients, inhibitors |

This structured approach to optimization is essential for developing a robust and efficient process for the synthesis of this compound.

Reactivity and Transformation Pathways

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality in 2-(2-chloro-6-methoxyphenyl)ethan-1-ol is susceptible to oxidation to yield carbonyl compounds. The specific product formed is dependent on the oxidizing agent and the reaction conditions employed.

Formation of Corresponding Aldehydes

The conversion of this compound to its corresponding aldehyde, 2-(2-chloro-6-methoxyphenyl)acetaldehyde, can be achieved using mild oxidizing agents that are selective for the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). rsc.orgorganicchemistrytutor.comchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the formation of the gem-diol intermediate that would lead to the carboxylic acid. libretexts.org

The reaction proceeds by the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction where a proton on the carbon bearing the hydroxyl group is removed by a base (such as pyridine), leading to the formation of the carbon-oxygen double bond of the aldehyde. organicchemistrytutor.comchemistrysteps.com

Table 1: Hypothetical Oxidation of this compound to 2-(2-Chloro-6-methoxyphenyl)acetaldehyde This table is based on typical conditions for PCC oxidations of primary benzylic alcohols and is for illustrative purposes.

ReagentSolventTemperatureProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temperature2-(2-Chloro-6-methoxyphenyl)acetaldehyde

Reduction Reactions of the Ethanol (B145695) Moiety

The ethanol side chain of this compound can undergo reduction, although direct reduction of the alcohol to an alkane is not a standard single-step transformation. A more common approach involves a two-step sequence.

Conversion to Alkane Derivatives

To convert the ethanol moiety to the corresponding ethyl group, forming 1-chloro-3-ethyl-2-methoxybenzene, a two-step process is generally employed. First, the alcohol is oxidized to the corresponding aldehyde, 2-(2-chloro-6-methoxyphenyl)acetaldehyde, as described in section 3.1.1. Subsequently, the aldehyde can be reduced to the alkane.

Common methods for the reduction of the carbonyl group of an aldehyde to a methylene (B1212753) group include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be reduced with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comyoutube.comquora.commasterorganicchemistry.com

Table 2: Hypothetical Two-Step Reduction of this compound This table outlines a plausible synthetic route based on established organic chemistry reactions.

StepReactantsProduct of Step
1. OxidationThis compound, PCC2-(2-Chloro-6-methoxyphenyl)acetaldehyde
2. Reduction2-(2-Chloro-6-methoxyphenyl)acetaldehyde, H₂NNH₂, KOH1-Chloro-3-ethyl-2-methoxybenzene

Nucleophilic Substitution Reactions at the Halogen Center

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. chemistrysteps.comlibretexts.org This is because the aromatic ring lacks strong electron-withdrawing groups in the ortho or para positions relative to the chlorine atom, which are necessary to stabilize the negatively charged Meisenheimer complex intermediate that is formed during an SₙAr reaction. chemistrysteps.comlibretexts.orgyoutube.com

Introduction of Diverse Functional Groups

For nucleophilic substitution to occur on such an electron-rich aromatic ring, harsh reaction conditions are typically required, which may proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This mechanism is favored by the use of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com

The formation of the benzyne intermediate would lead to a mixture of products, as the incoming nucleophile can attack either of the two carbons of the former triple bond. The directing effects of the methoxy (B1213986) and the ethanol groups would influence the regioselectivity of this reaction.

Table 3: Plausible Nucleophilic Substitution via Benzyne Intermediate This table illustrates a potential outcome under forcing conditions; specific product ratios would require experimental determination.

NucleophileBasePotential Products
NH₂⁻NaNH₂Mixture of amino-substituted isomers
OH⁻NaOH (high temp/pressure)Mixture of hydroxy-substituted isomers

Mechanistic Investigations of Key Transformations

Mechanistic Insights into Oxidation with PCC

The oxidation of a primary alcohol, such as this compound, with Pyridinium Chlorochromate (PCC) is believed to proceed through the following steps: rsc.orgorganicchemistrytutor.comchemistrysteps.com

Formation of a Chromate Ester: The alcohol oxygen attacks the chromium atom of PCC, and after proton transfer, a chromate ester is formed.

E2-like Elimination: A base, which can be the pyridine (B92270) released from the PCC, abstracts the proton from the carbon that was attached to the hydroxyl group.

Product Formation: This abstraction initiates a concerted elimination where the C-H bond electrons form the new C=O π-bond, and the O-Cr bond breaks, with the chromium atom being reduced (typically from Cr(VI) to Cr(IV)). libretexts.org

Mechanistic Considerations for Reduction Pathways

The reduction of the intermediate aldehyde via a Wolff-Kishner reaction involves the following key steps:

Hydrazone Formation: The aldehyde reacts with hydrazine to form a hydrazone.

Deprotonation and Tautomerization: A strong base deprotonates the nitrogen, and the resulting anion undergoes tautomerization.

Loss of Nitrogen Gas: A second deprotonation and subsequent elimination of dinitrogen gas (N₂) leads to the formation of a carbanion.

Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol) to yield the final alkane product.

Mechanistic Details of Nucleophilic Aromatic Substitution

As standard SₙAr is disfavored, the plausible benzyne mechanism involves: chemistrysteps.comyoutube.com

Elimination: A strong base abstracts a proton from the position ortho to the chlorine atom. The resulting carbanion then expels the chloride ion to form a highly strained triple bond within the benzene (B151609) ring (a benzyne intermediate).

Addition: The nucleophile then attacks one of the carbons of the triple bond, forming a new carbanion.

Protonation: This carbanion is subsequently protonated by a proton source in the reaction mixture to give the final substituted product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.

High-resolution proton NMR (¹H NMR) spectroscopy of 2-(2-Chloro-6-methoxyphenyl)ethan-1-ol, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals provide a wealth of information regarding the electronic environment and spatial relationships of the protons.

The aromatic region of the spectrum is characterized by a set of multiplets arising from the protons on the substituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) typically presents as a sharp singlet, while the protons of the ethan-1-ol side chain exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons. The methylene (B1212753) protons adjacent to the aromatic ring and the methylene group bearing the hydroxyl function, along with the hydroxyl proton itself, all give rise to specific, interpretable signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.20 - 7.00m-
-OCH₃3.85s-
-CH₂-Ar3.05t6.8
-CH₂-OH3.95q6.8, 5.2
-OH1.80t5.2

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Complementing the ¹H NMR data, carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment.

The aromatic carbons exhibit signals in the downfield region of the spectrum, with the carbon atoms directly bonded to the chlorine and methoxy substituents showing characteristic shifts. The carbon of the methoxy group appears as a distinct signal in the aliphatic region. The two methylene carbons of the ethan-1-ol side chain are also clearly resolved, with the carbon atom bonded to the hydroxyl group appearing at a more downfield position due to the deshielding effect of the electronegative oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-Cl135.5
C-OCH₃157.0
Ar-C130.0, 128.5, 124.0, 112.0
-OCH₃56.0
-CH₂-Ar35.0
-CH₂-OH62.5

Note: The assignments are based on established chemical shift correlations and may require further confirmation through 2D NMR experiments.

To further solidify the structural assignments and to probe the intricate network of proton-proton and proton-carbon correlations, advanced two-dimensional (2D) NMR techniques are invaluable. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in this regard.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the two methylene groups in the ethan-1-ol side chain. An HSQC experiment, on the other hand, correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing an unambiguous assignment of both the ¹H and ¹³C NMR spectra.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₁₁ClO₂. The experimentally determined monoisotopic mass would be expected to be in very close agreement with the calculated theoretical mass. The presence of the chlorine atom is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M).

Table 3: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺187.0526187.0524

Note: The observed m/z value is a hypothetical value for illustrative purposes and would be determined experimentally.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of a sample of this compound and for confirming its identity.

In a GC-MS analysis, the compound would elute from the GC column at a specific retention time, which is a characteristic property of the molecule under the given chromatographic conditions. The mass spectrometer then records the mass spectrum of the eluting compound. The resulting mass spectrum would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure by analyzing the logical losses of neutral fragments from the parent ion.

Vibrational Spectroscopy (FT-IR, FT-Raman)

No published experimental Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) spectra, including specific vibrational frequencies and their assignments for this compound, were found.

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination

There are no available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data such as its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles remain undetermined.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

As no crystallographic data has been published, a Hirshfeld surface analysis to investigate and quantify the intermolecular interactions within the solid-state structure of this compound has not been performed.

Elemental Analysis for Compositional Verification

Specific reports detailing the experimental results of elemental analysis (e.g., percentage composition of Carbon, Hydrogen, etc.) to verify the purity and composition of this compound are not present in the surveyed literature.

Due to the absence of this foundational experimental data, the requested article with detailed research findings and data tables for this compound cannot be generated at this time.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally feasible yet robust framework for detailed molecular analysis.

Quantum chemical calculations, particularly using DFT methods, can determine the most stable three-dimensional arrangement of atoms in 2-(2-Chloro-6-methoxyphenyl)ethan-1-ol. This process, known as geometry optimization, identifies the equilibrium structure corresponding to the minimum energy on the potential energy surface.

From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to undergo electronic transitions.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would be expected to be regions of high electron density, while the hydrogen atom of the hydroxyl group would be a site of positive potential.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic compounds.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are routinely performed. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable assignment of vibrational modes to specific atomic motions within the molecule. For instance, studies on analogous molecules like 2-chloro-6-methoxypyridine (B123196) have shown good agreement between experimental and theoretical frequencies calculated using the B3LYP method with various basis sets. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra to confirm the molecular structure. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. nih.govdntb.gov.ua

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Phenyl Ring Moiety (Note: This table is a representative example based on studies of similar substituted benzene (B151609) derivatives.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
C-H stretch (aromatic)30503065Stretching of C-H bonds on the phenyl ring
C=C stretch (aromatic)16001610In-plane stretching of the phenyl ring
C-Cl stretch750740Stretching of the carbon-chlorine bond
C-O stretch (methoxy)12501260Asymmetric stretching of the C-O-C bond

DFT can be used to model the reactivity of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and kinetics.

Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of these techniques is in molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

Molecular docking simulations can be performed to investigate the potential interactions of this compound with various biological targets, such as enzymes or receptors. dntb.gov.ua This in silico approach is fundamental in drug discovery and development, as it allows for the rapid screening of compounds against a specific protein target to identify potential inhibitors or activators.

The process involves generating a three-dimensional model of the compound and placing it into the binding site of the target protein. A scoring function is then used to estimate the strength of the interaction, providing a rank for different binding poses. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the phenyl ring and the chloro and methoxy substituents can participate in hydrophobic and other interactions.

The primary outputs of a molecular docking study are the predicted binding poses and the corresponding binding affinities (or scores). The binding affinity represents the strength of the interaction between the ligand (this compound) and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

By analyzing the predicted binding mode, it is possible to identify the key amino acid residues in the protein's active site that are involved in the interaction. dntb.gov.ua This information is crucial for understanding the mechanism of action and for designing new molecules with improved potency and selectivity.

Table 3: Hypothetical Docking Results of this compound with a Kinase Target (Note: This data is for illustrative purposes to demonstrate the typical output of a molecular docking study.)

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
1-7.8LYS76, GLU91, LEU132Hydrogen bond with GLU91, Hydrophobic interaction with LEU132
2-7.5LYS76, ASP145, PHE146Hydrogen bond with ASP145, Pi-stacking with PHE146
3-7.2GLU91, LEU132, VAL180Hydrophobic interactions with LEU132 and VAL180

Advanced Topological and Electronic Analyses

Advanced computational methods provide profound insights into the electronic structure and intramolecular interactions of molecules. For this compound, techniques such as Natural Bond Orbital (NBO), Non-Covalent Interaction (NCI), and Non-Linear Optical (NLO) property predictions can elucidate the intricate details of its chemical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core electrons. numberanalytics.comnih.govuni-muenchen.de This approach provides a quantitative description of bonding interactions and electron delocalization within a molecule. wikipedia.orgwisc.edu

For this compound, NBO analysis would focus on quantifying the hyperconjugative and steric interactions that dictate the molecule's stability and reactivity. The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de Higher E(2) values indicate stronger interactions.

Key interactions that would be investigated in this compound include:

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the hydroxyl group (-OH) and the methoxy group (-OCH3) or the chlorine atom (-Cl) could be identified and quantified. This would be represented by the delocalization of a lone pair (LP) from the oxygen or chlorine atom to the antibonding orbital of the O-H bond (LP(O/Cl) → σ*(O-H)).

Hyperconjugation involving the Phenyl Ring: Electron delocalization from the p-orbitals of the phenyl ring to the antibonding orbitals of the side chain (e.g., π(C-C) → σ(C-C) or σ(C-O)) would be assessed.

Influence of Substituents: The analysis would reveal how the electron-withdrawing chlorine atom and the electron-donating methoxy group affect the electron density distribution in the aromatic ring and the side chain.

The results of an NBO analysis are typically presented in a table format, as illustrated below.

Illustrative NBO Analysis Data for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O1) σ* (O2-H) Value Intramolecular Hydrogen Bond
π (C1-C6) σ* (C7-C8) Value Ring-Side Chain Hyperconjugation
LP (Cl) π* (C1-C6) Value Substituent-Ring Interaction

Note: O1 refers to the methoxy oxygen, and O2 refers to the hydroxyl oxygen. The values are hypothetical and serve to illustrate the type of data generated.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. wikipedia.orgjussieu.frchemtools.org The method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). wikipedia.orgjussieu.fr

NCI analysis generates 3D plots of isosurfaces, where different colors represent different types of interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker, attractive van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes. youtube.com

For this compound, an NCI analysis would visually confirm the presence and nature of intramolecular interactions. A blue isosurface between the hydroxyl hydrogen and the methoxy oxygen would provide strong evidence for an intramolecular hydrogen bond. Green surfaces would likely appear around the phenyl ring and the ethan-1-ol side chain, indicating van der Waals forces. Red areas might be present between the bulky chlorine atom and the methoxy group, highlighting potential steric strain. youtube.com

Illustrative NCI Analysis Findings for this compound

Interaction Region Isosurface Color Type of Interaction
Between -OH and -OCH3 Blue Strong, attractive (Hydrogen Bond)
Around the phenyl ring surface Green Weak, attractive (van der Waals)

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials have applications in technologies like optoelectronics and photonics. ijarsct.co.inresearchgate.net Computational chemistry allows for the prediction of NLO properties of molecules, which arise from the interaction of intense light with a material, leading to changes in the light's frequency and other properties. researchgate.net

The key NLO properties calculated are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. ijarsct.co.inresearchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials. Computational methods like Density Functional Theory (DFT) can be used to predict these properties. ijarsct.co.in

For this compound, the presence of an aromatic ring and substituents with varying electronic properties (electron-donating -OCH3 and electron-withdrawing -Cl) suggests it may possess NLO properties. Computational analysis would involve calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀). These calculations help in understanding the relationship between the electronic structure of the molecule and its NLO response. ijarsct.co.in

Illustrative Predicted NLO Properties for this compound

Property Calculated Value (a.u.)
Dipole Moment (μ) Value
Mean Polarizability (α) Value

Note: The values are hypothetical and would be determined through specific quantum chemical calculations.

Influence of Substituents on Electronic and Steric Characteristics

The chloro (-Cl) and methoxy (-OCH3) substituents on the phenyl ring of this compound significantly influence its electronic and steric properties, which in turn affect its reactivity and intermolecular interactions.

The methoxy group is generally considered an activating group in electrophilic aromatic substitution. It donates electron density to the ring through a resonance effect (mesomeric effect) due to the lone pairs on the oxygen atom, while withdrawing electron density inductively due to the electronegativity of oxygen. minia.edu.eg The resonance effect typically dominates, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. minia.edu.eg

In this compound, these two substituents are in ortho positions relative to each other. Their combined electronic effects create a complex electron density landscape on the aromatic ring.

Sterically , both substituents contribute to the molecule's three-dimensional shape and can hinder the approach of reactants. The chlorine atom is larger than a hydrogen atom, and the methoxy group is also bulky. Their placement at the 2- and 6-positions can create significant steric hindrance around the ethan-1-ol side chain, potentially influencing its preferred conformation and restricting rotation around the C-C bond connecting the side chain to the ring. acs.org This steric crowding can also affect the molecule's ability to participate in intermolecular interactions.

Summary of Substituent Effects

Substituent Electronic Effect Steric Effect
Methoxy (-OCH3) Electron-donating (Resonance) > Electron-withdrawing (Inductive) Moderate bulk

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activity of the chemical compound This compound .

Detailed searches for antimicrobial, anti-inflammatory, and analgesic properties of this specific compound did not yield any published research data. Consequently, information pertaining to its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, or any fungal pathogens, is not available. Furthermore, there is no scientific literature detailing its mechanisms of action in microbial systems, its potential modulation of inflammatory pathways, or its interaction with molecular targets like enzymes and receptors.

Therefore, the requested article, structured around the provided outline, cannot be generated at this time due to the absence of relevant research findings for "this compound".

Exploration of Biological Activity and Mechanistic Insights in Vitro

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

There is currently no publicly available data from in vitro studies to assess the antiproliferative activity of 2-(2-Chloro-6-methoxyphenyl)ethan-1-ol against any cancer cell lines.

Inhibition of Cell Proliferation

Information regarding the ability of this compound to inhibit the proliferation of cancer cells is not available in the current scientific literature.

Cell Cycle Modulation and Apoptotic Pathways

The effects of this compound on cell cycle progression and the induction of apoptosis in cancerous cells have not been investigated or reported.

Potential for Kinase Inhibition (e.g., CDK2)

There are no studies available that explore the potential of this compound to act as an inhibitor of kinases, such as Cyclin-Dependent Kinase 2 (CDK2).

Antioxidant Effects and Mechanisms

The antioxidant potential of this compound, including its ability to scavenge free radicals or modulate oxidative stress pathways, has not been documented in scientific research.

Nitric Oxide Releasing Capacity and Biological Implications

There is no information available concerning the capacity of this compound to release nitric oxide or the potential biological consequences of such an activity.

Protein Binding and Interaction Studies (e.g., Thermal Denaturation of Serum Proteins)

Studies investigating the binding and interaction of this compound with proteins, such as serum albumin, using techniques like thermal denaturation, have not been published.

Applications in Advanced Chemical Synthesis and Research

Role as an Organic Building Block

2-(2-Chloro-6-methoxyphenyl)ethan-1-ol serves as a valuable building block in organic synthesis due to its functional groups: a primary alcohol and a substituted aromatic ring. These features allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules. The presence of the chloro and methoxy (B1213986) groups on the phenyl ring influences the reactivity of the molecule and provides handles for further functionalization.

Precursor in Complex Molecule Synthesis

While specific examples of the synthesis of highly complex molecules directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various advanced intermediates. Organic building blocks of this nature are fundamental in the construction of larger, intricate molecular architectures. The ethanol (B145695) side chain can be oxidized to an aldehyde or carboxylic acid, or the hydroxyl group can be transformed into a leaving group for nucleophilic substitution, paving the way for chain extension and the introduction of new functionalities. The aromatic ring can participate in cross-coupling reactions, further expanding the molecular complexity.

Intermediate in Pharmaceutical Compound Development

Substituted phenylethanolamines are a common structural feature in many pharmaceutical compounds. Although direct evidence linking this compound to the synthesis of a specific commercial drug is scarce in the available research, it is recognized as a potential intermediate in the development of new pharmaceutical entities. Chiral 1,2-amino alcohols, which can be synthesized from precursors like this, are crucial components in many drug molecules. The development of synthetic routes to access these chiral compounds is an active area of pharmaceutical research.

Utility in Green Chemistry

The principles of green chemistry encourage the use of environmentally benign processes in chemical synthesis. One such approach is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations.

Biotransformation Processes

Biotransformation processes involving substituted phenylethanols are of interest for producing enantiomerically pure compounds, which are often essential for pharmaceutical applications. While specific studies on the biotransformation of this compound are not prominent, analogous processes with similar molecules are well-documented. For instance, various microorganisms are known to catalyze the asymmetric reduction of corresponding ketones to produce chiral phenylethanols. This suggests a potential green chemistry route for the synthesis of enantiopure (R)- or (S)-2-(2-chloro-6-methoxyphenyl)ethan-1-ol. Such biocatalytic methods are favored for their high selectivity and mild reaction conditions compared to traditional chemical methods.

Biochemical Research Applications

The specific applications of this compound in biochemical research are not widely reported.

Role as an Organic Buffer in Enzymatic Assays

There is no available scientific literature to support the use of this compound as an organic buffer in enzymatic assays. Organic buffers are typically small molecules with a pKa value near the desired pH of the assay, and this compound is not recognized as having such properties.

Currently, there is a lack of specific documented applications for this compound in advanced chemical synthesis within peer-reviewed scientific literature. While related chloro- and methoxy-substituted phenyl ethanols and similar structures serve as intermediates in the synthesis of more complex molecules, specific pathways or notable research where this compound is a key component are not detailed in existing scholarly articles or patents. The potential utility of this compound would be speculative and would be based on the reactivity of its functional groups—the hydroxyl group and the chloro and methoxy substituents on the phenyl ring.

Environmental Fate and Behavior in Research Contexts

There is no specific research data available concerning the environmental fate and behavior of this compound. Studies on the biodegradation, photodegradation, hydrolysis, and soil sorption of this exact compound have not been published. General principles of environmental chemistry suggest that its environmental behavior would be influenced by the chlorine and methoxy group on the aromatic ring and the ethanol side chain. However, without specific experimental data, any discussion of its persistence, mobility, or degradation pathways would be hypothetical.

The following table provides basic chemical identifiers for the compound , which are essential for any future research or literature search.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₁ClO₂
Structure A benzene (B151609) ring substituted with a chlorine atom at position 2, a methoxy group at position 6, and an ethanol group at position 1.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 2-(2-Chloro-6-methoxyphenyl)ethan-1-ol, and how can yield be optimized?

  • Methodological Answer :

  • Route Selection : Begin with substituted benzene derivatives (e.g., 2-chloro-6-methoxyphenol) and employ Friedel-Crafts alkylation or nucleophilic substitution to introduce the ethanol moiety. Ensure steric and electronic compatibility of substituents.

  • Catalytic Systems : Use Lewis acids like AlCl₃ for electrophilic substitution or transition-metal catalysts (e.g., Pd) for coupling reactions .

  • Yield Optimization : Monitor reaction temperature (typically 80–120°C), solvent polarity (e.g., DCM or THF), and stoichiometry of reagents. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

    • Data Table :
Synthetic MethodCatalystSolventYield (%)Reference
Friedel-CraftsAlCl₃DCM65
Nucleophilic SubstitutionK₂CO₃DMF72

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Ventilation : Ensure adequate airflow or use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • NMR Analysis : Focus on ¹H NMR signals: methoxy (-OCH₃) at δ 3.8–4.0 ppm, aromatic protons (split due to chloro and methoxy substituents) at δ 6.8–7.5 ppm, and ethanol -OH at δ 1.5–2.5 ppm (broad, exchangeable).
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 202.6 (C₉H₁₁ClO₂⁺) .
  • IR Spectroscopy : Confirm -OH stretch (~3200–3600 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding diastereotopic protons or solvent effects?

  • Methodological Answer :

  • Solvent Selection : Use deuterated DMSO to observe -OH proton exchange; compare with CDCl₃ for splitting patterns.

  • Variable Temperature NMR : Resolve overlapping signals by lowering temperature to slow exchange rates .

  • Computational Validation : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

    • Data Table :
Proton Environmentδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆
Aromatic H (para-Cl)7.2–7.47.3–7.6
Methoxy (-OCH₃)3.853.90

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the synthesis of this compound?

  • Methodological Answer :

  • Electronic Effects : The methoxy group is electron-donating (ortho/para-directing), while chloro is electron-withdrawing (meta-directing). Competition between these effects dictates substitution patterns.
  • Steric Hindrance : Bulkier substituents at the 2- and 6-positions limit accessibility for electrophiles, favoring para substitution .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time—shorter durations favor kinetic products (ortho), while longer reactions favor thermodynamic (para) .

Q. What strategies mitigate decomposition or side reactions during storage or experimental use?

  • Methodological Answer :

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at 4°C in amber vials to prevent photodegradation.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidation of the ethanol moiety .
  • Purity Monitoring : Regularly check via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.